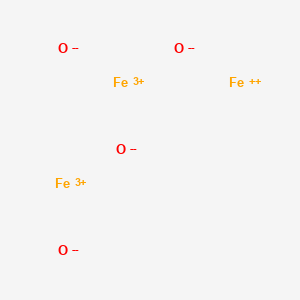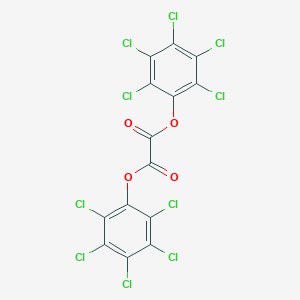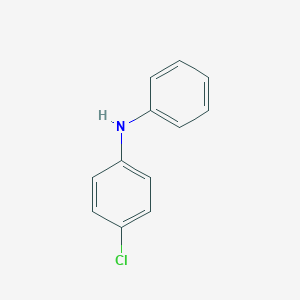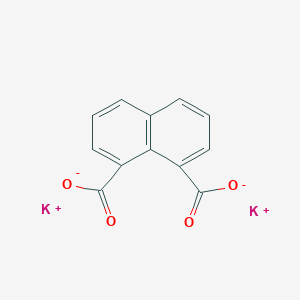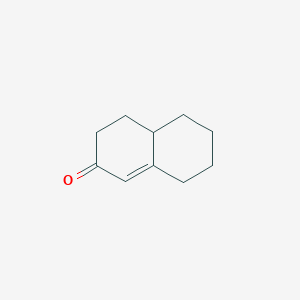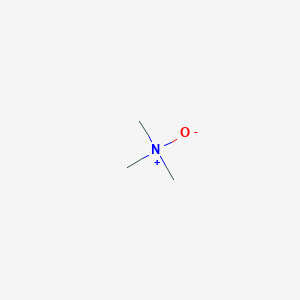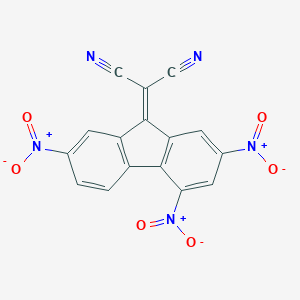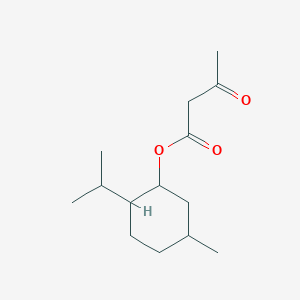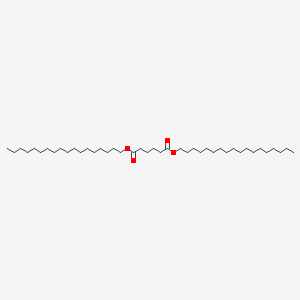
Dioctadecyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctadecyl adipate (DOA) is a synthetic compound that belongs to the family of adipic acid esters. DOA is widely used in various industrial applications such as plasticizers, lubricants, and coatings. It is also used in the pharmaceutical industry as an excipient in drug formulations. DOA has been extensively studied for its chemical and physical properties, as well as its biological effects.
Mécanisme D'action
The exact mechanism of action of Dioctadecyl adipate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and oxidative stress. Dioctadecyl adipate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes.
Effets Biochimiques Et Physiologiques
Dioctadecyl adipate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Dioctadecyl adipate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dioctadecyl adipate has several advantages as a research tool. It is a stable and non-toxic compound that can be easily synthesized. It is also readily available and relatively inexpensive. However, one of the limitations of Dioctadecyl adipate is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on Dioctadecyl adipate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Dioctadecyl adipate has been shown to have a protective effect on neurons and may have therapeutic potential in the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a food additive. Dioctadecyl adipate has been shown to have antioxidant properties and may have potential as a natural preservative in food products.
Méthodes De Synthèse
Dioctadecyl adipate can be synthesized by the reaction of adipic acid with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under reflux conditions with the removal of water as the byproduct. The resulting product is a clear, colorless liquid with a high boiling point.
Applications De Recherche Scientifique
Dioctadecyl adipate has been extensively studied for its biological effects, particularly its anti-inflammatory and antioxidant properties. It has been shown to have a protective effect against oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. Dioctadecyl adipate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1119-74-0 |
|---|---|
Nom du produit |
Dioctadecyl adipate |
Formule moléculaire |
C42H82O4 |
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
dioctadecyl hexanedioate |
InChI |
InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
Clé InChI |
GYFBKUFUJKHFLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Autres numéros CAS |
1119-74-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



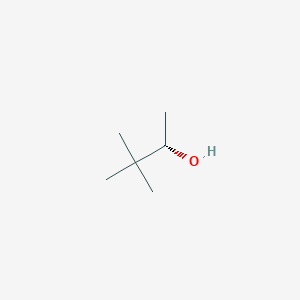
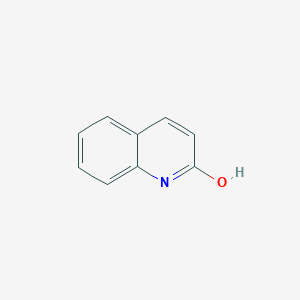
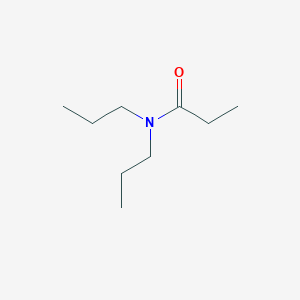
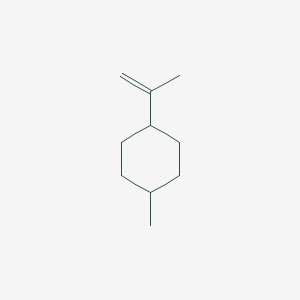
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
